molecular formula C8H7F2I B1400510 1-(1,1-Difluoroethyl)-4-iodobenzene CAS No. 1142924-89-7

1-(1,1-Difluoroethyl)-4-iodobenzene

Cat. No.: B1400510
CAS No.: 1142924-89-7
M. Wt: 268.04 g/mol
InChI Key: FBCXCVLCLGLRNO-UHFFFAOYSA-N
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Description

1-(1,1-Difluoroethyl)-4-iodobenzene is an organofluorine compound that features both iodine and difluoroethyl groups attached to a benzene ring. This compound is of significant interest in medicinal chemistry and related fields due to the unique properties imparted by the difluoroethyl group, which can mimic the steric and electronic features of a methoxy group .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the nickel-catalyzed 1,1-difluoroethylation of arylboronic acids using 1,1-difluoroethyl chloride (CH3CF2Cl) as the difluoroethylating reagent . This reaction is carried out under mild conditions and provides a straightforward route to the desired product.

Industrial Production Methods: Industrial production of 1-(1,1-Difluoroethyl)-4-iodobenzene may involve large-scale synthesis using similar catalytic processes. The use of readily available and inexpensive reagents like 1,1-difluoroethyl chloride makes this method economically viable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 1-(1,1-Difluoroethyl)-4-iodobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine or the difluoroethyl group.

    Coupling Reactions: It can be involved in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Nickel Catalysts: Used in the difluoroethylation process.

    Nucleophiles: For substitution reactions, common nucleophiles include halides, amines, and thiols.

    Oxidizing and Reducing Agents: Various agents can be used depending on the desired transformation.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of derivatives with different functional groups replacing the iodine atom .

Scientific Research Applications

1-(1,1-Difluoroethyl)-4-iodobenzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(1,1-Difluoroethyl)-4-iodobenzene exerts its effects involves interactions with molecular targets and pathways influenced by the difluoroethyl group. This group can alter the electronic distribution and steric properties of the molecule, affecting its binding affinity and activity in biological systems . The specific pathways and targets depend on the context in which the compound is used, such as in drug design or material science.

Comparison with Similar Compounds

  • 1-(1,1-Difluoroethyl)-4-bromobenzene
  • 1-(1,1-Difluoroethyl)-4-chlorobenzene
  • 1-(1,1-Difluoroethyl)-4-fluorobenzene

Comparison: 1-(1,1-Difluoroethyl)-4-iodobenzene is unique due to the presence of the iodine atom, which can be easily substituted or modified in various chemical reactions. This makes it a versatile intermediate in the synthesis of more complex molecules. The difluoroethyl group imparts unique electronic and steric properties, making this compound particularly valuable in medicinal chemistry and material science .

Properties

IUPAC Name

1-(1,1-difluoroethyl)-4-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2I/c1-8(9,10)6-2-4-7(11)5-3-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBCXCVLCLGLRNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)I)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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